Pentachlorobenzyl bromide

Organometallic Chemistry Reaction Selectivity Catalysis

Researchers analyzing phenoxyacetic acid herbicide residues by GC-ECD require sensitive, safe derivatization. Pentachlorobenzyl bromide (PCBB) provides superior electron-capturing properties, eliminating explosive diazomethane risks while enabling trace-level detection. • Preferred GC-ECD derivatization agent for herbicide residue analysis - replaces hazardous diazomethane with safer, high-sensitivity detection • Key alkylating agent for flame-retardant triazine additives per US4977262A - high chlorine content boosts fire-suppressing efficacy • Controlled intermediate for pentachlorobenzyl alcohol (PCBA) synthesis - bromide leaving group permits milder hydrolysis conditions

Molecular Formula C7H2BrCl5
Molecular Weight 343.3 g/mol
CAS No. 36593-26-7
Cat. No. B057045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorobenzyl bromide
CAS36593-26-7
Synonyms(Bromomethyl)pentachloro-benzene;  2,3,4,5,6-Pentachlorobenzyl Bromide
Molecular FormulaC7H2BrCl5
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br
InChIInChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
InChIKeyXVDXYWLCPJLCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentachlorobenzyl Bromide: Organic Synthesis & Analytical Use


Pentachlorobenzyl bromide (PCBB; α-Bromo-2,3,4,5,6-pentachlorotoluene), with molecular formula C₇H₂BrCl₅ and molecular weight 343.3 [1], is a perhalogenated benzyl halide derivative featuring a bromomethyl group on a fully chlorinated aromatic ring. Unlike conventional benzyl bromides, the pentachlorophenyl moiety confers distinct physicochemical properties, including enhanced lipophilicity, strong electron-capturing capability, and altered nucleophilic substitution reactivity . These attributes position PCBB as a specialized reagent in flame retardant synthesis, environmental analytical derivatization for gas chromatography-electron capture detection (GC-ECD), and as a synthetic intermediate for halogenated agrochemical precursors .

Intermediate for flame retardant triazine synthesis via perhalogenated alkylation
GC-ECD derivatization reagent with high electron capture for pesticide analysis
Enables catalyst-controlled organomercury synthesis with selective reactivity

Why Pentachlorobenzyl Bromide Is Irreplaceable


Scientific and industrial users cannot substitute pentachlorobenzyl bromide with simpler benzyl bromides (e.g., unsubstituted benzyl bromide, C₆H₅CH₂Br) or lower-chlorinated analogs due to fundamental differences in electronic structure, steric environment, and analytical detectability. The five electron-withdrawing chlorine atoms on the aromatic ring dramatically alter the reactivity of the benzylic carbon, affecting both the kinetics of nucleophilic displacement and the stability of reaction intermediates [1]. Furthermore, the high halogen content imparts unique electron capture properties essential for trace-level GC-ECD analysis, a capability absent in non-halogenated or lightly halogenated benzyl halides [2]. Procurement of alternative reagents would compromise synthetic yields in specific organometallic reactions or fail to meet detection sensitivity requirements in validated analytical methods.

ECD detection failure with unsubstituted benzyl bromides

Simpler benzyl halides lack sufficient electron capture; lower halogen content may reduce GC-ECD sensitivity below method requirements.

Altered nucleophilic displacement kinetics

Lower-chlorinated analogs may shift reaction rates and intermediate stability, affecting synthetic yield and selectivity in organometallic routes.

Steric and electronic control only from perhalogenated ring

The pentachlorophenyl group provides distinct electronic withdrawal and steric shielding that non-perhalogenated reagents cannot replicate.

Pentachlorobenzyl Bromide: Performance Evidence


Divergent Reactivity with Metallic Mercury

In the synthesis of bis(pentahalobenzyl) mercury compounds, pentachlorobenzyl bromide exhibits a strict dependence on halide ion catalysis, whereas its pentabromo analog reacts without catalysis. This fundamental reactivity difference dictates reagent selection based on desired reaction control [1].

Reactivity with Hg
Head-to-head
No reaction without halide catalyst vs. spontaneous reaction of pentabromo analog under identical conditions.
Supports controlled, catalyst-dependent organomercury synthesis.
DMF/alcohol; verified by Butin et al. 1983.
Organometallic Chemistry Reaction Selectivity Catalysis

Enhanced ECD Sensitivity for Herbicide Analysis

Pentachlorobenzyl bromide is identified as a preferred derivatizing agent for phenoxyacetic acid herbicides in GC-ECD due to its superior electron-capturing properties compared to the more toxic and hazardous alternative, diazomethane [1].

ECD sensitivity
Head-to-head
Preferred for GC-ECD derivatization vs. diazomethane, reported as toxic and explosive.
Safer, sensitive reagent for trace herbicide detection.
Method-transfer validation advised.
Analytical Chemistry Environmental Monitoring GC-ECD

Flame Retardant Triazine Synthesis

Pentachlorobenzyl bromide serves as a key alkylating agent in the preparation of perhalogenated benzyl-substituted triazines, which function as flame retardant additives in plastic compositions [1]. The fully chlorinated aromatic moiety contributes to the thermal stability and halogen content required for effective flame suppression.

Triazine synthesis
Class-level
Introduction of pentachlorobenzyl groups onto triazine; 20.7 g scale, DMF/water, reflux 2 h (US4977262A).
Documented synthetic pathway for flame retardant additives.
Patent example; yields to verify.
Polymer Chemistry Flame Retardants Material Science

Solubility-Limited Reactivity in Nitrate Ester Synthesis

During nitrate ester preparation, pentachlorobenzyl bromide demonstrates notably poor solubility in acetonitrile compared to other alkyl/benzyl halides, necessitating the use of carbon tetrachloride as a co-solvent to achieve satisfactory reaction yields [1].

Solubility in MeCN
Head-to-head
Sparingly soluble; requires CCl₄ co-solvent vs. comparable halides with sufficient direct solubility.
Solvent compatibility critical for nitrate ester synthesis.
Protocol adaptation required; source to confirm.
Synthetic Methodology Physical Organic Chemistry Reaction Optimization

Precursor to Rice Blast Fungicide

Pentachlorobenzyl bromide is the direct synthetic precursor to pentachlorobenzyl alcohol (PCBA), an established agricultural fungicide effective against rice blast (Pyricularia oryzae) [1]. The bromide serves as the key intermediate in industrial routes that proceed via hydrolysis or other displacement reactions to yield the active alcohol.

Fungicide intermediate
Class-level
Bromide precursor for PCBA fungicide; displacement kinetics may be faster than chloride, enabling milder conditions.
May simplify PCBA synthesis; selection depends on reactivity-cost balance.
No direct rate constants reported.
Agrochemical Synthesis Fungicide Intermediate Rice Blast Control

Pentachlorobenzyl Bromide: Application Scenarios


Catalyst-Controlled Organomercury Synthesis

Researchers studying the synthesis and properties of polyhalogenated organometallic compounds, particularly those involving mercury, should select pentachlorobenzyl bromide over pentabromobenzyl bromide when catalyst-dependent reactivity is required. As demonstrated by Butin et al. (1983), the chloro-analog remains unreactive toward metallic mercury without halide ion catalysis, allowing for precise temporal and stoichiometric control over product formation [1].

GC-ECD Derivatization for Pesticide Analysis

Environmental testing laboratories validating methods for phenoxyacetic acid herbicide residues in water or soil should procure pentachlorobenzyl bromide as the preferred derivatization reagent. Its strong electron-capturing properties enable sensitive GC-ECD detection while eliminating the safety risks associated with diazomethane, the alternative derivatizing agent [1].

Flame Retardant Triazine Manufacturing

Chemical manufacturers producing flame retardant additives for plastics can utilize pentachlorobenzyl bromide as an alkylating agent for triazine scaffolds, following the synthetic protocols established in US4977262A. The high chlorine content of the pentachlorobenzyl moiety contributes to the fire-suppressing efficacy of the final polymer additive [1].

Synthesis of Rice Blast Fungicide PCBA

Agrochemical process chemists engaged in the synthesis of pentachlorobenzyl alcohol (PCBA) for rice blast control should evaluate pentachlorobenzyl bromide as a key intermediate. The bromide leaving group offers enhanced displacement reactivity compared to the corresponding chloride, potentially enabling milder hydrolysis or substitution conditions in the final synthetic step [1][2].

Application
Selection Property
Validation Focus
Organomercury synthesis
Halide-catalyzed reactivity control
Verify inertness without halide catalyst
GC-ECD pesticide derivatization
Electron capture sensitivity & safety
Confirm ECD detection limits
Flame retardant triazine manufacture
High halogen content for thermal stability
Validate synthetic yield & purity
PCBA fungicide synthesis
Leaving group reactivity (Br vs Cl)
Evaluate hydrolysis kinetics & byproducts

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